N-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a beta-carboline core and a chlorobenzyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with a suitable beta-carboline precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride and a solvent like dimethylacetamide (DMAc) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, dimethylacetamide (DMAc)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one: Another compound with a chlorobenzyl group, known for its broad-spectrum pharmacological activities.
4,5-Dichloro-2-(2-chlorobenzyl)pyridazin-3-one: A potent laboratory inhibitor of bacterial enzymes.
Uniqueness
N-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide stands out due to its unique beta-carboline core, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H23ClN4O2 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C22H23ClN4O2/c23-18-7-3-1-5-15(18)13-25-21(28)9-11-24-22(29)27-12-10-17-16-6-2-4-8-19(16)26-20(17)14-27/h1-8,26H,9-14H2,(H,24,29)(H,25,28) |
InChI Key |
SNQSVOOXBXQNFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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